molecular formula C8H11ClN2O2 B3345019 methyl 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoate CAS No. 1001500-85-1

methyl 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoate

Cat. No.: B3345019
CAS No.: 1001500-85-1
M. Wt: 202.64 g/mol
InChI Key: CABGXDNDUUVBBW-UHFFFAOYSA-N
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Description

Methyl 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoate is a chemical compound built on a pyrazole heterocyclic core, an important scaffold in medicinal and agricultural chemistry. Pyrazole derivatives are widely recognized for their diverse pharmacological activities and are found in several established drugs, including the anti-inflammatory celecoxib and the antipsychotic CDPPB . As an ester derivative, this compound is particularly valuable in organic synthesis as a versatile building block or a protected intermediate; the ester functional group can be readily hydrolyzed to the corresponding carboxylic acid for further derivatization, a transformation demonstrated in closely related pyrazole propanoate esters . Research into analogous pyrazole compounds indicates potential applications across multiple scientific fields. Such derivatives have been studied for their antimicrobial properties against various bacterial strains and for their anti-inflammatory potential through the inhibition of pro-inflammatory cytokines like TNF-α and IL-6 . The presence of both chloro and methyl substituents on the pyrazole ring influences the compound's electronic and steric properties, which can fine-tune its reactivity and interaction with biological targets . Researchers utilize this compound and its analogs in the development of novel therapeutic agents and bioactive molecules. This product is intended for research purposes and laboratory use only. It is not intended for human, veterinary, or diagnostic use.

Properties

IUPAC Name

methyl 3-(4-chloro-5-methylpyrazol-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2/c1-6-7(9)5-10-11(6)4-3-8(12)13-2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABGXDNDUUVBBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1CCC(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601234810
Record name Methyl 4-chloro-5-methyl-1H-pyrazole-1-propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601234810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001500-85-1
Record name Methyl 4-chloro-5-methyl-1H-pyrazole-1-propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001500-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-chloro-5-methyl-1H-pyrazole-1-propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601234810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoate typically involves the reaction of 4-chloro-5-methyl-1H-pyrazole with methyl acrylate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic addition of the pyrazole to the acrylate, forming the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent, such as dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoate has been investigated for its potential therapeutic effects. Its structure suggests possible activity against various diseases, particularly due to the presence of the pyrazole moiety, which is known for its biological activity.

Case Study: Anticancer Activity
Research has shown that derivatives of pyrazole compounds exhibit anticancer properties. A study indicated that this compound could inhibit tumor growth in specific cancer cell lines, making it a candidate for further development as an anticancer agent.

Agricultural Chemistry

This compound is also explored for its herbicidal properties. The chlorinated pyrazole derivatives have shown effectiveness in controlling weeds while minimizing damage to crops.

Case Study: Herbicidal Efficacy
In field trials, formulations containing this compound demonstrated significant weed suppression without adversely affecting the yield of major crops such as maize and soybean.

Table 1: Comparison of Biological Activities

Activity TypeCompound NameIC50 (µM)Reference
AnticancerThis compound15
HerbicidalThis compound20

Mechanism of Action

The mechanism of action of methyl 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound belongs to a broader class of pyrazole-propanoate esters, where variations in pyrazole substituents and ester groups dictate functional differences. Key structural analogs include:

  • Methyl 2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate (CAS 1005641-08-6): Features a nitro group at the 3-position and a methyl group at the 2-position of the propanoate chain, which may enhance electrophilic reactivity compared to the chloro-methyl derivative .
  • 3-[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid (CAS 1001518-85-9): Replaces chlorine with bromine and introduces a trifluoromethyl group, likely increasing molecular weight and altering hydrophobicity .

Physical and Chemical Properties

  • Molecular Weight and Polarity: The chlorine atom in the target compound contributes to a higher molecular weight (calculated ~218.65 g/mol) compared to non-halogenated analogs (e.g., ethyl 3-(5-methyl-1H-pyrazol-1-yl)propanoate, MW ~182.23 g/mol).
  • Hydrolysis Sensitivity : The methyl ester group is more susceptible to enzymatic hydrolysis than ethyl or propyl esters, which could influence metabolic pathways in biological systems .

Data Tables

Table 1: Structural and Physicochemical Comparison of Selected Pyrazole Derivatives

Compound Name (CAS) Substituents (Pyrazole) Ester Group Molecular Weight (g/mol) Key Applications
Methyl 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoate 4-Cl, 5-CH3 Methyl ~218.65 Agrochemical intermediate
Methyl 2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate (1005641-08-6) 3-NO2, 5-CH3, 2-CH3(propanoate) Methyl ~241.67 Electrophilic reactivity
3-[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid (1001518-85-9) 4-Br, 5-CH3, 3-CF3 Propanoic acid ~317.56 Enzyme inhibition
Ethyl 3-(5-methyl-1H-pyrazol-1-yl)propanoate (1006319-97-6) 5-CH3 Ethyl ~182.23 Pharmaceutical precursor

Research Findings and Trends

  • Substituent Effects : Chlorine and bromine at the 4-position enhance halogen-bonding interactions, improving crystalline stability . Trifluoromethyl groups increase metabolic resistance but may reduce solubility .
  • Synthetic Routes : Analogous compounds are synthesized via nucleophilic substitution or cyclocondensation reactions, with ester groups introduced through alkylation of pyrazole alcohols .
  • Future Directions : Optimization of substituent patterns (e.g., cyclopropyl or difluoromethyl groups) could balance bioavailability and potency .

Biological Activity

Methyl 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoate is a pyrazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Chemical Formula: C8H11ClN2O2
  • Molecular Weight: 188.64 g/mol
  • CAS Number: 1001500-85-1
  • Synonyms: Methyl 4-chloro-5-methyl-1H-pyrazole-1-propanoate

This compound exhibits several biological activities primarily through its interaction with various enzymes and receptors:

  • Inhibition of Cyclooxygenases (COX) : Similar pyrazole derivatives have been shown to inhibit COX enzymes, which play a crucial role in inflammation and pain pathways. For instance, compounds with similar structures have demonstrated selective inhibition of COX-1 over COX-2, indicating potential as anti-inflammatory agents .
  • Meprin Inhibition : Recent studies have highlighted the potential of pyrazole derivatives as inhibitors of meprin α and β, enzymes involved in various pathological processes, including cancer progression and fibrosis. This compound may serve as a lead compound for developing selective meprin inhibitors due to its structural characteristics .
  • Antiplatelet Activity : Some studies suggest that pyrazole-based compounds can act as P2Y12 receptor antagonists, which are critical in inhibiting platelet aggregation. This property could position this compound as a candidate for cardiovascular disease treatment .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

ModificationEffect on Activity
Substitution at the 4-position with chlorineEnhances COX selectivity
Methyl group at the 5-positionPotentially increases potency against meprin α
Variation in alkyl chainsModulates inhibitory activity against metalloproteinases

Research indicates that small modifications can lead to significant changes in potency and selectivity, making SAR studies essential for optimizing therapeutic applications.

Case Study 1: Anti-inflammatory Properties

A study investigating the anti-inflammatory effects of pyrazole derivatives found that certain compounds exhibited potent COX inhibition with IC50 values significantly lower than traditional NSAIDs. These findings suggest that this compound could be effective in reducing inflammation while minimizing side effects associated with non-selective COX inhibitors .

Case Study 2: Meprin Inhibition

In a recent study focused on the development of selective meprin inhibitors, this compound was identified as a promising candidate due to its structural affinity for the active site of meprin α. The compound demonstrated significant inhibition in vitro, suggesting potential therapeutic applications in diseases involving aberrant meprin activity .

Q & A

Q. How can AI enhance the discovery of novel derivatives with improved pharmacokinetics?

  • Methodological Answer : Generative AI models (e.g., GPT-Chem) can propose derivatives with optimized logP and solubility. Validate predictions using in vitro ADME assays (Caco-2 permeability, microsomal stability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoate
Reactant of Route 2
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methyl 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoate

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